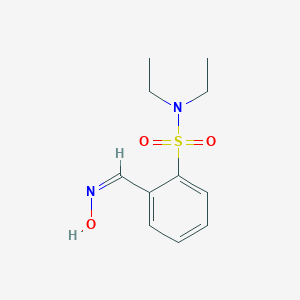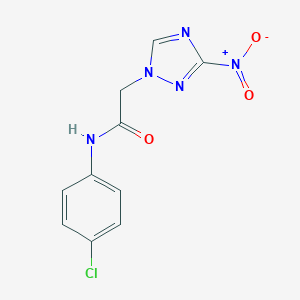
N-(4-chlorophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a 1,2,4-triazole ring substituted with a nitro group and an acetamide moiety attached to a 4-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide typically involves the following steps:
Formation of 1,2,4-Triazole Ring: The 1,2,4-triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions.
Acetamide Formation: The acetamide moiety is introduced by reacting the triazole derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Substitution with 4-Chlorophenyl Group: The final step involves the substitution of the acetamide derivative with a 4-chlorophenyl group, which can be achieved through nucleophilic substitution reactions using appropriate chlorinated aromatic compounds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can undergo oxidation reactions, particularly at the triazole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, metal hydrides (e.g., sodium borohydride, lithium aluminum hydride).
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
Reduction: Formation of N-(4-Amino-phenyl)-2-(3-nitro-[1,2,4]triazol-1-yl)-acetamide.
Oxidation: Formation of oxidized triazole derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its bioactive triazole moiety.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group and triazole ring play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to the modulation of various cellular processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
N-(4-chlorophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simple triazole compound with diverse biological activities.
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid: Known for its anticancer properties.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A heat-resistant explosive with a similar “amino-nitro-amino” arrangement.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
312635-36-2 |
|---|---|
Fórmula molecular |
C10H8ClN5O3 |
Peso molecular |
281.65g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-(3-nitro-1,2,4-triazol-1-yl)acetamide |
InChI |
InChI=1S/C10H8ClN5O3/c11-7-1-3-8(4-2-7)13-9(17)5-15-6-12-10(14-15)16(18)19/h1-4,6H,5H2,(H,13,17) |
Clave InChI |
RKLNPYWTOGCPMV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CN2C=NC(=N2)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CN2C=NC(=N2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


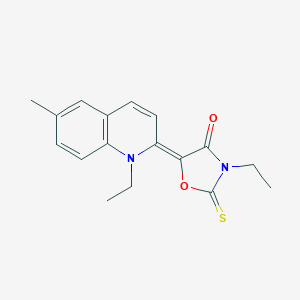
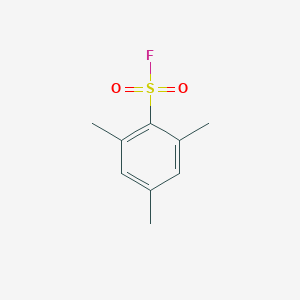
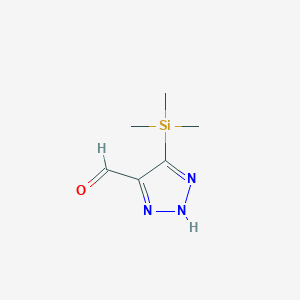
![3-PHENYL-2-{[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}QUINAZOLIN-4-ONE](/img/structure/B403805.png)

![3a-methyl-3-phenyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B403808.png)
![2,6-Ditert-butyl-4-{[5-nitro-2-({4-nitrobenzyl}oxy)phenyl]imino}-2,5-cyclohexadien-1-one](/img/structure/B403811.png)
![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B403812.png)
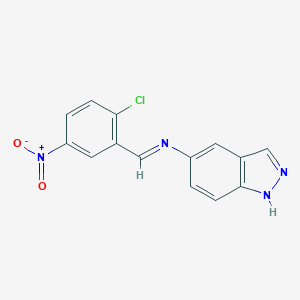
![3,5-dihydroxy-N'-[4-(methylsulfanyl)benzylidene]benzohydrazide](/img/structure/B403816.png)
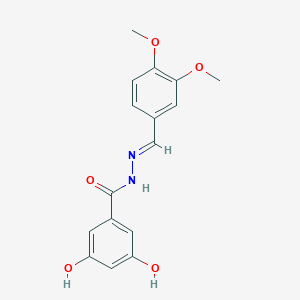
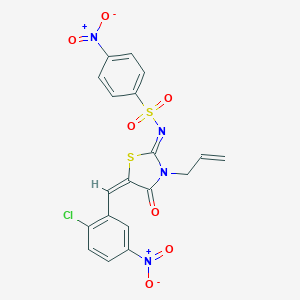
![2',6,6',8-tetratert-butyl-2-vinyl-3,4-dihydrospiro(2H-1,4-benzoxazine-3,4'-[2,5]cyclohexadiene)-1'-one](/img/structure/B403822.png)
